N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
A study by Shishkina et al. (2018) focused on the polymorphic modifications of a related 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, highlighting its strong diuretic properties which could serve as a new hypertension remedy. The analysis of interaction energies between molecules in the crystal phase revealed differences in crystal packing, indicating the potential for tailored physical properties in pharmaceutical formulations Shishkina et al., 2018.
Antibacterial Activity
Tahere Hosseyni Largani et al. (2017) reported on the synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, demonstrating effective in vitro antibacterial activity against common pathogens, including E. coli and S. aureus. This study underscores the compound's potential in developing new antimicrobial agents Largani et al., 2017.
Anti-Cancer Potential
The discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative with significant anti-cancer activity was presented by Via et al. (2008). The compound exhibited high antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting a mixed mechanism of action for cancer treatment Via et al., 2008.
Synthesis of N-Heterocycles
Portela-Cubillo et al. (2008) explored microwave-assisted syntheses of N-heterocycles using various precursors, providing a "clean" synthetic method for preparing known and novel N-heterocycles efficiently. This research highlights the versatility of related compounds in synthesizing complex molecular structures Portela-Cubillo et al., 2008.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the structure of the compound that it might interact with its targets through the indole nucleus, which is known to bind with high affinity to multiple receptors . The interaction with these receptors could lead to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might affect multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that they might have good bioavailability
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity.
Properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-18(8-6-14-4-2-1-3-5-14)21-17-12-15-7-9-19(24)22-11-10-16(13-17)20(15)22/h1-5,12-13H,6-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZHEBCSCXAPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.